molecular formula C21H11NO3 B12609112 2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 918621-14-4

2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione

Cat. No.: B12609112
CAS No.: 918621-14-4
M. Wt: 325.3 g/mol
InChI Key: OPXFPKDZXJZMGW-UHFFFAOYSA-N
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Description

2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione (hereafter referred to as the target compound) is a push-pull chromophore featuring a polyaromatic electron-withdrawing group (EWG), 1H-cyclopenta[b]naphthalene-1,3(2H)-dione (EA4), coupled with a 3-oxoindole donor. This compound is notable for its strong intramolecular charge transfer (ICT) properties, which arise from the conjugation between the electron-rich indole and the electron-deficient naphthalene-dione core . Its synthesis involves a multi-step procedure, including Claisen condensation and decarboxylation, with recent improvements enhancing yield and scalability . Applications span organic photovoltaics (OPVs), photopolymerization, and optoelectronic devices (OPDs), leveraging its broad absorption in the visible spectrum and redox activity .

Properties

CAS No.

918621-14-4

Molecular Formula

C21H11NO3

Molecular Weight

325.3 g/mol

IUPAC Name

2-(3-oxoindol-2-yl)cyclopenta[b]naphthalene-1,3-dione

InChI

InChI=1S/C21H11NO3/c23-19-14-9-11-5-1-2-6-12(11)10-15(14)20(24)17(19)18-21(25)13-7-3-4-8-16(13)22-18/h1-10,17H

InChI Key

OPXFPKDZXJZMGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C4=NC5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole and a naphthalene derivative, the reaction can proceed through a series of steps including condensation, cyclization, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and reactivity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or naphthalene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Comparison with Indane-1,3-dione (EA1)-Based Chromophores

The target compound is often compared to push-pull dyes derived from indane-1,3-dione (EA1), a benchmark EWG. Key differences include:

Parameter Target Compound (EA4-Based) EA1-Based Chromophores (e.g., PP11–PP20)
Structure Extended naphthalene-dione core Smaller indane-dione core
ICT Band (λmax) 450–600 nm (significant red-shift) 350–500 nm (weaker red-shift)
Electron-Withdrawing Strength Higher due to extended conjugation Moderate
Solvatochromic Shift +80–120 nm (polar solvents) +50–90 nm
Synthesis Multi-step, improved procedures Commercially available EA1, simpler
Applications High-performance OPVs, photopolymerization Basic optoelectronic systems

Key Findings :

  • The naphthalene extension in EA4 enhances electron-withdrawing capacity, red-shifting the ICT band by ~50–100 nm compared to EA1-based analogs .
  • EA4-based dyes exhibit superior solvatochromism, stabilizing polar excited states in solvents like DMF and acetonitrile .
  • Despite superior photophysical properties, EA4’s complex synthesis limits scalability compared to EA1 .

Comparison with Other Cyclopenta[b]naphthalene-dione Derivatives

Example: MPTA (2-((8-Methyl-8H-thieno[2,3-b]indol-2-yl)methylene)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione)
Parameter Target Compound MPTA
Structure 3-Oxoindole donor Thienoindole donor
Role in Devices Primary photoactive layer Hole collection layer in OPDs
Absorption Range 405–600 nm Not explicitly reported
Function ICT-driven charge generation Facilitates hole transport

Key Findings :

  • MPTA’s thienoindole substituent modifies its electronic role, prioritizing hole transport over strong ICT activity, unlike the target compound’s focus on charge generation .
  • Both compounds share the EA4 core but diverge in applications due to donor-group engineering.

Comparison with Naphthalene-1,4-dione Derivatives

Example: 2-(2-Phenyl-1H-indol-3-yl)naphthalene-1,4-dione (3a-d)
Parameter Target Compound 3a-d
Dione Position 1,3-dione (cyclopenta-fused) 1,4-dione (linear naphthalene)
Conjugation Extended π-system Limited conjugation
Applications Optoelectronics, photopolymerization Biological activities (inferred)

Key Findings :

  • The cyclopenta-fused dione in the target compound enables stronger ICT than linear naphthalene-1,4-dione derivatives .
  • Structural differences dictate divergent applications, with 3a-d likely used in bioactive contexts versus the target compound’s optoelectronic focus.

Photovoltaic Performance

  • EA4-based dyes achieve power conversion efficiencies (PCEs) of 8–10% in OPVs, outperforming EA1-based analogs (5–7%) due to broader light harvesting .
  • The red-shifted ICT band aligns better with solar spectra, reducing energy loss during charge separation .

Photopolymerization

  • Dyes like dye8 and dye9 (EA4-based) initiate free-radical polymerization under low-intensity LED light (405 nm), achieving >90% acrylate conversion in air—a feat unmatched by EA1-based systems requiring higher intensities .

Stability and Scalability

  • EA4’s synthetic complexity remains a barrier, though optimized routes now yield 75–80% purity . EA1’s commercial availability favors rapid prototyping .

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